molecular formula C20H30O4S B14792198 (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

Cat. No.: B14792198
M. Wt: 366.5 g/mol
InChI Key: CZKSQENRQZPNOS-ZTRUPYCCSA-N
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Description

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure It features a hydroxy-substituted octahydro-1H-indenyl group linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group

Preparation Methods

The synthesis of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a general synthetic route might include:

    Formation of the Octahydro-1H-indenyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-1H-indenyl structure.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through selective oxidation or hydrolysis reactions.

    Attachment of the Propyl Chain: The propyl chain is attached via alkylation reactions, often using reagents like alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonate group play key roles in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or as a modulator of cellular signaling pathways.

Comparison with Similar Compounds

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

    (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-chlorobenzenesulfonate: Similar structure but with a chlorobenzene group instead of a methylbenzene group.

    (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-nitrobenzenesulfonate: Similar structure but with a nitrobenzene group instead of a methylbenzene group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30O4S

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15?,17?,18?,19?,20-/m1/s1

InChI Key

CZKSQENRQZPNOS-ZTRUPYCCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3[C@@]2(CCCC3O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C

Origin of Product

United States

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